(8-Methylquinolin-7-yl)boronic acid
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Overview
Description
(8-Methylquinolin-7-yl)boronic acid is an organoboron compound with the molecular formula C10H10BNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The boronic acid functional group is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methylquinolin-7-yl)boronic acid typically involves the borylation of 8-methylquinoline. One common method is the direct borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic acid group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(8-Methylquinolin-7-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Chan-Lam coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Quinoline Derivatives: Formed through substitution reactions.
Scientific Research Applications
(8-Methylquinolin-7-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (8-Methylquinolin-7-yl)boronic acid is primarily based on its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, making it useful in sensing applications. In biological systems, it can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid with a simpler structure, commonly used in organic synthesis.
4-Methylphenylboronic Acid: Similar in structure but with a methyl group on the phenyl ring instead of the quinoline ring.
2-Quinolinylboronic Acid: A quinoline derivative with the boronic acid group at a different position.
Uniqueness
(8-Methylquinolin-7-yl)boronic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific interactions with molecular targets .
Properties
Molecular Formula |
C10H10BNO2 |
---|---|
Molecular Weight |
187.00 g/mol |
IUPAC Name |
(8-methylquinolin-7-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c1-7-9(11(13)14)5-4-8-3-2-6-12-10(7)8/h2-6,13-14H,1H3 |
InChI Key |
OXHUJUIHZKFIGR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C2=C(C=CC=N2)C=C1)C)(O)O |
Origin of Product |
United States |
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